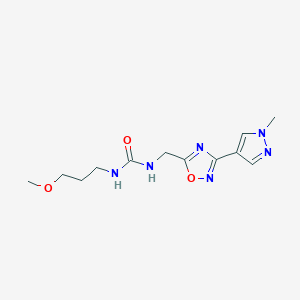
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C12H18N6O3 and its molecular weight is 294.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-methoxypropyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by the presence of a 1,2,4-oxadiazole ring and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown activity against various bacterial strains:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 0.25–2 µg/mL against S. aureus |
| Other 1,2,4-Oxadiazole Derivatives | Antifungal | MIC = 0.5–4 µg/mL against Candida albicans |
The presence of the pyrazole group enhances the overall activity of the oxadiazole derivatives, making them effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound is also notable. Studies have demonstrated that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, compounds with similar structures have been reported to possess:
- Anti-inflammatory properties: Inhibition of pro-inflammatory cytokines.
- Analgesic effects: Reduction in pain response in animal models.
The incorporation of methoxy groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .
Study on Antimicrobial Efficacy
In a study published by Mermer et al. (2019), hybrid compounds incorporating the oxadiazole structure were synthesized and tested for their antibacterial properties. The results indicated that these compounds had superior efficacy compared to traditional antibiotics like norfloxacin and vancomycin .
Study on Anticancer Activity
Research conducted by Dhumal et al. (2016) explored the anticancer potential of various oxadiazole derivatives. The study found that certain derivatives exhibited promising results against HeLa cells with IC50 values significantly lower than those of standard chemotherapeutics .
特性
IUPAC Name |
1-(3-methoxypropyl)-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-18-8-9(6-15-18)11-16-10(21-17-11)7-14-12(19)13-4-3-5-20-2/h6,8H,3-5,7H2,1-2H3,(H2,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXNLWXAJJHZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














